molecular formula C6H7ClN2S B2883533 4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine CAS No. 2111428-60-3

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine

Cat. No.: B2883533
CAS No.: 2111428-60-3
M. Wt: 174.65
InChI Key: RBRNUYKISBKNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-chloro-1-(1-chlorocyclopropyl)ethanone” involves dissolving cyclopropyl methyl ketone IV in a solvent, adding a compound containing metallic aluminum as a catalyst, and introducing chlorine gas for chlorination reaction . Another compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, is prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For example, the preparation of “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one” involves a nucleophilic substitution reaction .

Biochemical Analysis

Biochemical Properties

4-(1-Chlorocyclopropyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the biosynthesis of sterols and other important cellular components . The interaction between this compound and these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in stress response and apoptosis, leading to altered cell survival and proliferation . Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and depletion of products, thereby disrupting normal cellular functions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins . By inhibiting cytochrome P450 enzymes, this compound can alter the metabolic flux and levels of metabolites, leading to changes in cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, binding proteins within the cytoplasm and organelles can influence the localization and accumulation of this compound, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key enzymes and regulatory proteins . The presence of specific targeting signals within the structure of this compound directs it to these compartments, allowing it to exert its biological effects in a spatially regulated manner.

Properties

IUPAC Name

4-(1-chlorocyclopropyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-6(1-2-6)4-3-10-5(8)9-4/h3H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRNUYKISBKNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.